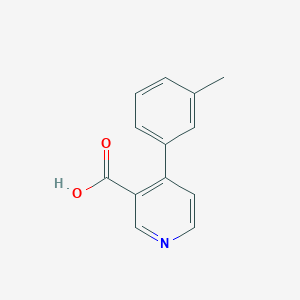

4-(3-Methylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRNFDGQQOZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557106 | |

| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262009-13-1 | |

| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High Resolution Spectroscopic and Structural Elucidation of 4 3 Methylphenyl Nicotinic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-(3-Methylphenyl)nicotinic acid, this methodology is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₃H₁₁NO₂), HRMS would be employed to confirm its exact molecular weight. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental formulas.

This technique is indispensable for verifying the successful synthesis of the compound and for identifying it in complex mixtures. The precise mass measurement allows for the calculation of the elemental formula with a high degree of confidence.

Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, which contains a carboxylic acid group. ESI allows the molecule to be ionized directly from a solution into the gas phase with minimal fragmentation.

In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The resulting mass spectrum would show a prominent peak corresponding to the intact ionized molecule, further confirming its molecular weight. By adjusting the instrument's parameters, controlled fragmentation can be induced, providing valuable structural information.

Hypothetical ESI-MS Data Summary

| Ion Mode | Observed m/z | Interpretation |

|---|---|---|

| Positive | Data not available | [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands resulting from π→π* electronic transitions within its aromatic systems (the pyridine (B92270) and phenyl rings).

The conjugation between the phenyl and pyridine rings influences the position and intensity of these absorption maxima (λ_max). The spectrum provides insight into the extent of the conjugated system and can be used for quantitative analysis based on the Beer-Lambert law. The specific wavelengths of maximum absorbance are characteristic of the compound's electronic structure.

Hypothetical UV-Vis Spectral Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Data not available | Data not available | Data not available | π→π* |

Advanced X-ray Crystallography for Solid-State Molecular Architecture

Furthermore, crystallographic analysis reveals details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and how the molecules pack together to form the crystal lattice. This information is fundamental to understanding the compound's physical properties. The analysis would yield the unit cell parameters, space group, and atomic coordinates for the crystal structure.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Computational Investigations and Theoretical Chemistry of 4 3 Methylphenyl Nicotinic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For derivatives of nicotinic acid, DFT calculations provide a robust framework for understanding their electronic and structural characteristics. Studies on the parent molecule, nicotinic acid, and its analogs establish a strong foundation for predicting the behavior of 4-(3-methylphenyl)nicotinic acid.

Electronic Structure and Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. sigmaaldrich.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com This facilitates charge transfer within the molecule and indicates a higher degree of polarizability. For aromatic carboxylic acids, the distribution of these orbitals is key. Typically, the HOMO is located over the electron-rich aromatic regions, while the LUMO is often centered on the electron-withdrawing carboxylic acid group.

In the case of this compound, the addition of the 3-methylphenyl (m-tolyl) group to the pyridine (B92270) ring is expected to influence the electronic distribution. The methyl group is weakly electron-donating, which would slightly raise the energy of the HOMO, while the phenyl group introduces further conjugation. Quantum chemical calculations are essential to precisely quantify these effects and determine the exact energies of the HOMO, LUMO, and the resulting energy gap.

Table 1: Representative Frontier Orbital Energies for Analogous Compounds This table presents calculated values for analogous compounds to illustrate typical ranges. The exact values for this compound require specific calculation.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Nicotinamide (B372718) | B3LYP/6-31++G(d,p) | -7.05 | -1.58 | 5.47 |

| 4-Methyl-3-nitrobenzoic Acid | B3LYP/6-311++G | -8.12 | -3.51 | 4.61 |

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, two key conformational aspects are of interest: the orientation of the carboxylic acid group and the rotational angle of the phenyl ring.

Studies on nicotinic acid have identified two primary conformers based on the orientation of the -COOH group relative to the pyridine ring's nitrogen atom: a trans (E) and a cis (Z) form. nih.gov DFT calculations have consistently shown that the trans conformer is more stable than the cis conformer. nih.gov This preference is attributed to a stabilizing intramolecular hydrogen bond that can form in the trans configuration.

The second conformational variable is the dihedral angle between the pyridine ring and the 3-methylphenyl ring. The molecule will likely adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the two rings. Computational analysis can precisely determine this equilibrium dihedral angle and the rotational energy barrier.

Optimized geometric parameters, such as bond lengths and angles, can be calculated with high accuracy using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These theoretical values provide a benchmark for comparison with experimental data if available.

Table 2: Selected Calculated Bond Lengths and Angles for Nicotinic Acid (trans-conformer) Data from theoretical calculations on the parent compound, nicotinic acid, using the B3LYP/6-311++G(d,p) method. jocpr.com

| Parameter | Calculated Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.401 |

| C3-C4 Bond Length (Å) | 1.396 |

| C3-C7 (Carboxyl C) Bond Length (Å) | 1.489 |

| C7=O8 Bond Length (Å) | 1.213 |

| C7-O9 Bond Length (Å) | 1.365 |

| N1-C2-C3 Bond Angle (°) | 123.3 |

| C2-C3-C4 Bond Angle (°) | 117.8 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are instrumental in assigning the observed spectral bands to specific atomic motions. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. scirp.org

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically a broad band in the high-wavenumber region.

C=O stretching of the carbonyl group, a strong, characteristic band.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

C-H stretching modes for both aromatic and methyl groups.

In-plane and out-of-plane bending modes that characterize the substitution pattern.

Computational studies on nicotinic acid and its N-oxide have demonstrated excellent correlation between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov Similar analysis for this compound would allow for a detailed and accurate assignment of its vibrational spectrum.

Nonlinear Optical (NLO) Property Assessment

Molecules with large hyperpolarizability are of significant interest for applications in nonlinear optics (NLO). DFT calculations are a powerful method for predicting the NLO properties of a compound by calculating its dipole moment (μ) and first-order hyperpolarizability (β₀). Aromatic systems with electron donor and acceptor groups can exhibit significant NLO responses due to enhanced intramolecular charge transfer.

In this compound, the carboxylic acid acts as an electron acceptor, while the 3-methylphenyl group is a weak donor. This donor-acceptor framework, combined with the conjugated π-system of the biphenyl-like structure, suggests that the molecule may possess NLO properties. A computational study on the similar 4-methyl-3-nitrobenzoic acid, which features a strong electron-withdrawing nitro group, demonstrated the utility of DFT in evaluating hyperpolarizability constants. scirp.org A similar investigation would be necessary to quantify the NLO potential of this compound.

Quantum Chemical Calculations for Mechanistic Insights

Beyond static molecular properties, quantum chemical calculations can elucidate reaction mechanisms and predict a molecule's reactivity. biointerfaceresearch.com For this compound, these methods can be applied to understand its behavior in various chemical environments. For instance, calculations can determine the acidity (pKa) by modeling the deprotonation of the carboxylic acid group.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents, receptors, or solvent molecules. For this compound, negative potential is expected around the pyridine nitrogen and the carbonyl oxygen, while positive potential would be located around the acidic hydrogen.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Numerous QSAR studies have been performed on nicotinic acid analogs and other nicotinic receptor ligands to understand the structural requirements for their biological effects. dovepress.comnih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors, which can be categorized as:

Topological: Describing the connectivity and branching of the molecule.

Electronic: Including parameters like dipole moment and atomic charges.

Hydrophobic: Often represented by the partition coefficient (logP).

Steric: Relating to the size and shape of the molecule.

For a series of nicotinic acid derivatives, a QSAR model might reveal that specific steric and electronic features are crucial for binding to a particular receptor. For example, a study on 6-substituted nicotine (B1678760) derivatives found that affinity was best explained by a combination of the substituent's lipophilicity (π) and its volume, where increased size led to decreased affinity. researchgate.net By developing a QSAR model that includes this compound, one could predict its activity and understand how the size and electronic nature of the 3-methylphenyl group contribute to its biological profile.

2D and 3D QSAR Modeling of Nicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structures of compounds and their biological activities. In the study of nicotinic acid derivatives, both 2D and 3D QSAR models have been instrumental in understanding the structural requirements for their biological actions and in designing more potent molecules. researchgate.netfrontiersin.org

2D-QSAR models establish a correlation between biological activity and various 2D physicochemical descriptors, such as molecular weight, logP, and electronic properties, which can be calculated directly from the two-dimensional structure of the molecule. youtube.com These models, often developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), have proven effective. For instance, a 2D QSAR study on nicotinic and isonicotinic acid derivatives as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) yielded statistically significant models. The PLS method, in particular, showed a strong correlation with a coefficient of determination (r²) of 0.864 and a cross-validated correlation coefficient (q²) of 0.786, indicating good predictive ability. researchgate.net

3D-QSAR models take the analysis a step further by considering the three-dimensional properties of molecules, such as their shape and electrostatic potential. youtube.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build these models. researchgate.net In these analyses, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activity. A 3D-QSAR study on a series of fused 5,6-bicyclic heterocycles as inhibitors of Aβ42, relevant to Alzheimer's disease research, developed a highly predictive model with a q² of 0.8457 and an external predictive ability (pred_r²) of 0.7556. researchgate.net Similarly, for a set of nicotinic acid derivatives, CoMFA and CoMSIA models were found to be statistically significant, providing valuable insights for designing new compounds. researchgate.net The robustness of these models is often confirmed through external validation, where the model's predictive power is tested on a set of compounds not used in the model's development. nih.gov

| Model Type | Method | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Prediction) | Target |

|---|---|---|---|---|---|

| 2D QSAR | MLR | 0.834 | 0.756 | N/A | hDHODH |

| 2D QSAR | PCR | 0.833 | 0.756 | N/A | hDHODH |

| 2D QSAR | PLS | 0.864 | 0.786 | N/A | hDHODH |

| 3D QSAR | CoMFA | 0.914 | 0.613 | 0.767 | PKBβ |

| 3D QSAR | CoMSIA | 0.989 | 0.562 | 0.622 | PKBβ |

Correlation of Physicochemical Descriptors with Biological Endpoints

The foundation of any QSAR model is the correlation of physicochemical descriptors with specific biological endpoints, such as inhibitory activity or binding affinity. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are broadly categorized into 2D and 3D descriptors. youtube.com

2D descriptors are calculated from the chemical graph and include parameters like boiling point, water solubility (logS), and the octanol-water partition coefficient (log Kow). youtube.com 3D descriptors, on the other hand, require a three-dimensional conformation of the molecule and include properties such as molecular volume, surface area, heat of formation, and effective diameter. youtube.com

In studies of nicotinic acid derivatives and similar compounds, specific descriptors have been found to be critical for biological activity. For example, 2D QSAR studies have revealed the importance of alignment-independent descriptors in predicting the inhibitory activity against hDHODH. researchgate.net In another study on dipeptide-alkylated nitrogen-mustard compounds, the descriptor "Min electrophoretic reactivity index for a C atom" was identified as having the most significant impact on the compound's anti-tumor activity. nih.gov By identifying these key descriptors, researchers can prioritize modifications to the molecular structure that are most likely to enhance the desired biological effect. This approach provides a rational basis for lead optimization in drug discovery. researchgate.net

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 2D | Boiling Point | The temperature at which a liquid boils and turns to vapor. |

| 2D | Melting Point | The temperature at which a solid becomes a liquid. |

| 2D | Water Solubility (logS) | The logarithm of the molar solubility of a compound in water. |

| 2D | Log Kow | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| 3D | Effective Diameter | A measure of the molecule's size in three-dimensional space. |

| 3D | Heat of Formation | The change in enthalpy during the formation of a compound from its constituent elements. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com This technique is crucial in structure-based drug design for understanding ligand-target interactions at a molecular level. chemrevlett.com For derivatives of nicotinic acid, docking simulations have been performed to evaluate their binding modes within the active sites of target enzymes, such as cyclooxygenase-2 (COX-2), helping to rationalize their observed biological activity. nih.gov

The process involves placing the ligand in various conformations and orientations within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The resulting docking score provides a prediction of the ligand's binding strength, with lower scores generally indicating better binding. nih.gov For example, a study screening for potential T-cell immunoglobulin mucin-3 (TIM-3) inhibitors identified compounds with docking scores of -7.542 kcal/mol, indicating strong potential interactions. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and assess the stability of the ligand-protein complex over time under physiological conditions. researchgate.netmdpi.com MD simulations track the movements of atoms in the complex, providing insights into conformational changes and the dynamics of key interactions like hydrogen bonds and van der Waals forces. mdpi.com The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the atomic positions over the simulation period. Stable RMSD values, typically below 3 Å, suggest minimal structural changes and a strong, stable binding interaction. nih.gov While predicting absolute binding free energies with high accuracy remains a significant challenge, these computational methods provide invaluable qualitative and semi-quantitative predictions that guide the optimization of lead compounds. nih.govu-strasbg.fr

Scaffold Hopping and Design of Novel Analogs

Scaffold hopping is an innovative strategy in drug design that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric features responsible for biological activity. nih.gov This approach is a powerful tool for discovering novel chemical classes of compounds, navigating around existing patents, and improving the properties of a lead molecule, such as its selectivity or pharmacokinetic profile. nih.gov

The process begins with an active compound, and through computational or intuitive design, its central scaffold is replaced. The pendant groups that are crucial for target interaction are typically maintained in similar relative positions. nih.gov A successful example of this strategy involved modifying the compound NSC 663284, where the pyridinyl moiety was replaced by dimethyl groups through a ring-opening and simplification approach to generate a new benzoquinone core structure. nih.gov

This strategy is highly relevant to the development of analogs of this compound. By retaining the key interaction points of the nicotinic acid core and the methylphenyl group, researchers can explore alternative central scaffolds to create novel analogs. For instance, a scaffold hybridization strategy was used to link a primary pharmacophore to different secondary scaffolds, leading to the discovery of potent and selective ligands for the dopamine (B1211576) D3 receptor. acs.org Similarly, using nicotinic acid hydrazide as a starting material, researchers have synthesized series of new acylhydrazones and 1,3,4-oxadiazoline derivatives, demonstrating the generation of novel analogs from a common starting point. nih.gov These approaches accelerate the discovery of new lead candidates by exploring diverse chemical spaces. nih.gov

In Vitro Biological Activity Profiling of 4 3 Methylphenyl Nicotinic Acid and Analogs

Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro)

Derivatives of nicotinic acid have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed significant activity against a spectrum of pathogenic bacteria and fungi.

Antibacterial Activity (e.g., Gram-positive and Gram-negative strains)

The antibacterial potential of nicotinic acid analogs has been demonstrated through various chemical modifications of the core structure. Acylhydrazone derivatives, for instance, have shown considerable promise. A series of acylhydrazones derived from nicotinic acid hydrazide displayed noteworthy activity, particularly against Gram-positive bacteria. nih.gov Two compounds in this series exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL, with one showing exceptional potency against Staphylococcus epidermidis (ATCC 12228) with an MIC of 1.95 µg/mL. nih.gov Another compound from this group was effective against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with an MIC of 7.81 µg/mL. nih.gov

Further cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives also yielded compounds with broad-spectrum antibacterial activity. nih.gov One such derivative, featuring a 5-nitrofuran substituent, was active against all tested bacterial strains, showing particular efficacy against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus with an MIC of 7.81 µg/mL, and against an MRSA strain with an MIC of 15.62 µg/mL. nih.gov

Nicotinamide (B372718) derivatives have also been investigated. In one study, newly synthesized nicotinamides were tested against several pathogenic bacteria. nih.gov A compound designated as NC 3 was found to significantly inhibit the growth of the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov Another derivative, NC 5, was most effective against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis at a concentration of 0.03 mM. nih.gov It is noteworthy that while nicotinic acid itself may not have direct antibacterial effects, its derivatives are a fertile ground for the development of new antibacterial agents. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Analogs

| Compound Class | Analog/Derivative | Test Organism | Activity (MIC/Concentration) |

| Acylhydrazones | Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL |

| Acylhydrazones | Acylhydrazone derivative (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL |

| 1,3,4-Oxadiazolines | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (with 5-nitrofuran) | Bacillus subtilis ATCC 6633 | 7.81 µg/mL |

| 1,3,4-Oxadiazolines | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (with 5-nitrofuran) | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL |

| 1,3,4-Oxadiazolines | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (with 5-nitrofuran) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 µg/mL |

| Nicotinamides | NC 3 | Pseudomonas aeruginosa | 0.016 mM (Significant Inhibition) |

| Nicotinamides | NC 3 | Klebsiella pneumoniae | 0.016 mM (Significant Inhibition) |

| Nicotinamides | NC 5 | Staphylococcus aureus | 0.03 mM (Most Effective) |

| Nicotinamides | NC 5 | Enterococcus faecalis | 0.03 mM (Most Effective) |

Antifungal Activity

The antifungal properties of nicotinic acid analogs have also been a focus of research. The 1,3,4-oxadiazole (B1194373) and acylhydrazone classes of compounds, derived from nicotinic acid, have documented antifungal action. nih.gov In a study of newly synthesized nicotinamides, their efficacy against Candida albicans was evaluated. nih.gov While most of the tested compounds required higher concentrations to inhibit this fungal pathogen, one derivative, NC 4, was able to completely inhibit the growth of C. albicans at a concentration below 1 mM. nih.gov This indicates that specific structural modifications can impart significant antifungal activity to the nicotinic acid scaffold.

Table 2: In Vitro Antifungal Activity of Nicotinic Acid Analogs

| Compound Class | Analog/Derivative | Test Organism | Activity (Concentration) |

| Nicotinamides | NC 4 | Candida albicans ATCC 24433 | < 1 mM (Complete Inhibition) |

| Nicotinamides | Various | Candida albicans ATCC 24433 | Generally low susceptibility |

Antimycobacterial Activity

The search for new treatments for tuberculosis has led to the investigation of nicotinic acid derivatives for antimycobacterial activity. A series of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized and tested against Mycobacterium tuberculosis H37Rv (MTB) and an isoniazid-resistant strain (INHR-MTB). nih.gov One compound in this series, N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline, demonstrated potent activity against both strains, with a minimum inhibitory concentration of 0.26 µM. nih.gov This particular analog was found to be 2.8 times more active against MTB and a remarkable 43.7 times more active against the isoniazid-resistant strain when compared to isoniazid (B1672263) itself. nih.gov

Table 3: In Vitro Antimycobacterial Activity of Nicotinic Acid Analogs

| Compound Class | Analog/Derivative | Test Organism | Activity (MIC) |

| Pyrazolines | N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline | Mycobacterium tuberculosis H37Rv | 0.26 µM |

| Pyrazolines | N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline | Isoniazid-Resistant M. tuberculosis | 0.26 µM |

Enzyme Inhibition Studies (In Vitro)

Beyond their antimicrobial effects, analogs of 4-(3-methylphenyl)nicotinic acid have been evaluated for their ability to inhibit specific enzymes involved in metabolic and inflammatory pathways.

Inhibition of Glycoside Hydrolases (e.g., α-Amylase, α-Glucosidase)

Inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov A study on 5-amino-nicotinic acid derivatives revealed their potential as inhibitors of these enzymes. The synthesized compounds showed promising α-amylase and α-glucosidase inhibitory activities, with IC₅₀ values for α-amylase ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. Several of these compounds demonstrated inhibitory potential comparable to the standard drug, acarbose.

Another investigation into nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring also identified potent inhibitors. nih.gov Two compounds, 8 and 44, showed micromolar inhibition against α-amylase with IC₅₀ values of 20.5 and 58.1 μM, respectively. nih.gov For α-glucosidase, compounds 35 and 39 exhibited IC₅₀ values of 32.9 and 26.4 μM, respectively, which are comparable to acarbose. nih.gov Mechanistic studies indicated a noncompetitive inhibition mechanism for both enzymes. nih.gov

Table 4: In Vitro Inhibition of Glycoside Hydrolases by Nicotinic Acid Analogs

| Compound Class | Enzyme | Activity (IC₅₀) |

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 µg/mL |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 µg/mL |

| 6-substituted Nicotinic acid derivatives (Compound 8) | α-Amylase | 20.5 µM |

| 6-substituted Nicotinic acid derivatives (Compound 44) | α-Amylase | 58.1 µM |

| 6-substituted Nicotinic acid derivatives (Compound 35) | α-Glucosidase | 32.9 µM |

| 6-substituted Nicotinic acid derivatives (Compound 39) | α-Glucosidase | 26.4 µM |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov Research into novel nicotinate (B505614) derivatives has identified compounds with potent and selective COX-2 inhibitory activity. nih.gov In one study, all synthesized compounds demonstrated highly potent COX-2 inhibition and were more selective for COX-2 over COX-1 compared to the non-selective anti-inflammatory drug indomethacin. nih.gov Several compounds showed preferential COX-2 inhibition over diclofenac (B195802) as well. nih.gov Notably, compounds 3b, 3e, 4c, and 4f displayed COX-2 inhibitory activity equipotent to celecoxib, a well-known COX-2 inhibitor. nih.gov Furthermore, compounds 4c and 4f had selectivity indices that were 1.8 to 1.9 times higher than that of celecoxib, highlighting their potential as selective anti-inflammatory agents. nih.gov

Table 5: In Vitro Cyclooxygenase (COX) Inhibition by Nicotinate Analogs

| Analog/Derivative | COX-2 Inhibitory Activity | Selectivity |

| Compound 3b | Equipotent to celecoxib | Preferential for COX-2 over COX-1 |

| Compound 3e | Equipotent to celecoxib | Preferential for COX-2 over COX-1 |

| Compound 4c | Equipotent to celecoxib | 1.8-fold higher selectivity index than celecoxib |

| Compound 4f | Equipotent to celecoxib | 1.9-fold higher selectivity index than celecoxib |

Reverse Transcriptase Inhibition

Other Enzymatic Targets

The therapeutic potential of nicotinic acid and its derivatives extends to the modulation of various other enzymes. For instance, nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD biosynthesis and has been explored as a target in cancer therapy. nih.gov The inhibition of NAMPT by novel compounds can be a significant finding. Generally, the evaluation of a compound's effect on a specific enzyme involves a direct assay measuring the enzyme's catalytic activity in the presence and absence of the compound.

While direct enzymatic inhibition data for this compound is scarce, research on related nicotinic acid derivatives has shown engagement with various enzymes. For example, some analogs have been investigated for their anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX). nih.gov A study on new nicotinic acid derivatives reported the in vitro screening for anti-inflammatory activity, which included the assessment of nitrite (B80452) inhibition, an indirect measure of nitric oxide synthase (iNOS) activity. nih.gov

Antioxidant Activity Assessment (In Vitro)

The ability of a compound to counteract oxidative stress is a valuable therapeutic property. This is commonly assessed through various in vitro antioxidant assays.

DPPH Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. nih.gov The DPPH radical has a deep violet color, which fades upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.

While specific DPPH scavenging data for this compound is not available, studies on related phenolic and non-phenolic derivatives of other aromatic ketones have demonstrated the utility of this assay in structure-activity relationship studies. nih.gov For context, the antioxidant potential of various compounds can be compared using the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: Illustrative Data for DPPH Radical Scavenging Activity of Reference Antioxidants

| Compound | IC50 (µM) |

| Ascorbic Acid | Data not available |

| Trolox | Data not available |

| Gallic Acid | Data not available |

Note: This table is for illustrative purposes to show how data from a DPPH assay would be presented. Specific values for reference compounds can vary between studies based on experimental conditions. No experimental data was found for this compound.

Nitric Oxide Scavenging Assay

The nitric oxide (NO) scavenging assay assesses a compound's ability to quench nitric oxide radicals. In this assay, sodium nitroprusside is often used as a source of nitric oxide, which can be detected using the Griess reagent. A decrease in the concentration of nitrite, a stable product of NO, in the presence of the test compound indicates scavenging activity.

A study on new nicotinic acid derivatives evaluated their anti-inflammatory potential by measuring the inhibition of nitrite production in LPS-stimulated RAW 264.7 macrophage cells. nih.gov Several synthesized compounds exhibited potent inhibition of nitrite, suggesting a strong anti-inflammatory effect, which can be linked to nitric oxide scavenging. nih.gov

Table 2: Illustrative Data for Nitric Oxide Scavenging Activity

| Compound | Concentration | % Inhibition of Nitrite Production |

| Compound X | e.g., 10 µM | Data not available |

| Compound Y | e.g., 10 µM | Data not available |

| L-NMMA (standard inhibitor) | e.g., 10 µM | Data not available |

Note: This table illustrates how data from a nitric oxide scavenging assay might be displayed. No experimental data was found for this compound.

Investigation of Receptor-Mediated Activities (In Vitro)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Nicotinic acid and its derivatives are known to interact with specific receptors.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. nih.gov Modulation of these receptors by small molecules can have significant therapeutic implications. Modulators can be positive (PAMs), enhancing the receptor's response to acetylcholine, or negative (NAMs), reducing the response. nih.gov

The evaluation of a compound's effect on nAChRs is typically carried out using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, on cells expressing specific nAChR subtypes (e.g., α7, α4β2). byu.edu These techniques allow for the direct measurement of ion currents through the receptor channels in response to acetylcholine, both in the absence and presence of the modulating compound.

While there is a wealth of research on the modulation of nAChRs by various ligands, specific data detailing the interaction of this compound with any nAChR subtype is not present in the reviewed scientific literature. The development of selective allosteric modulators for nAChRs is an active area of research for conditions like Alzheimer's disease and schizophrenia. nih.govbyu.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.